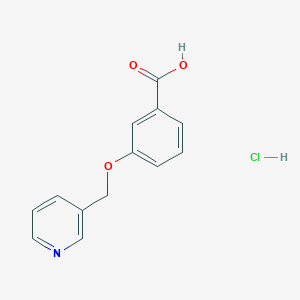

1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone

概要

説明

Indoline derivatives, such as 1-Acetyl-5-aminoindoline , are organic compounds that have shown promising biological activities . They are often used as intermediates in the synthesis of various bioactive compounds.

Molecular Structure Analysis

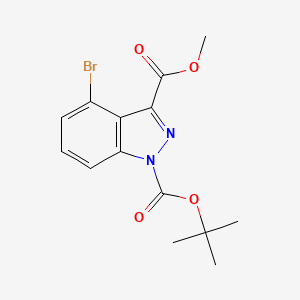

The molecular structure of indoline derivatives is characterized by a benzopyrrole nucleus, which contains a benzenoid ring and has 10 π-electrons . This makes them aromatic in nature .Chemical Reactions Analysis

Again, while specific chemical reactions involving “1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone” are not available, indoline derivatives are known to undergo a variety of chemical reactions. For example, they readily undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

Indoline derivatives typically have a crystalline structure and are colorless in nature with specific odors . They have a density of approximately 1.2±0.1 g/cm3, a boiling point of 469.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .科学的研究の応用

Age-Related Macular Degeneration (AMD) Treatment

1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone: has been identified as a potential therapeutic agent for AMD. It serves as a dual selective HDAC6-HSP90 inhibitor, which can attenuate blue light-induced cell migration and retinal neovascularization by inhibiting VEGF production . This compound could provide an alternative to anti-VEGF agents, which are the current standard but come with side effects.

Anti-Inflammatory Drug Design

The compound has shown promise in the design of multitarget drugs, particularly for anti-inflammatory purposes. It has been found to inhibit both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in the inflammatory response . This dual inhibition capability makes it a strong candidate for further investigation as an anti-inflammatory agent.

作用機序

Target of Action

The primary targets of 1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone are Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (HSP90) . These proteins play a crucial role in cellular processes such as cell cycle progression and stress response .

Mode of Action

1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone interacts with its targets, HDAC6 and HSP90, by inhibiting their activity . This inhibition results in decreased production of Vascular Endothelial Growth Factor (VEGF), a protein that promotes the growth of new blood vessels .

Biochemical Pathways

The inhibition of HDAC6 and HSP90 affects the VEGF signaling pathway . This pathway is involved in angiogenesis, the formation of new blood vessels from pre-existing ones . By inhibiting VEGF production, 1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone can potentially slow down or prevent angiogenesis .

Result of Action

The molecular and cellular effects of 1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone’s action include the attenuation of cell migration and retinal neovascularization . These effects are due to the decreased production of VEGF, leading to reduced angiogenesis .

将来の方向性

Indoline derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Therefore, future research could focus on synthesizing new indoline derivatives and studying their biological activities.

特性

IUPAC Name |

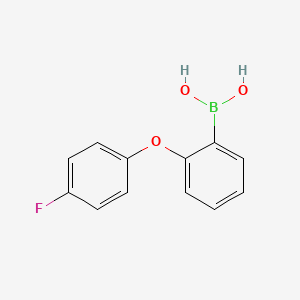

1-(5-amino-2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O/c11-10(12,13)9(16)15-4-3-6-5-7(14)1-2-8(6)15/h1-2,5H,3-4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVZNUFDVKYJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate](/img/structure/B1446529.png)

![4-Boc-6-Amino-[1,4]oxazepane hydrochloride](/img/structure/B1446530.png)

![2-(4-Fluoro-phenyl)-4,4-dimethoxy-1-[4-(4-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-butan-1-one](/img/structure/B1446531.png)

![1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride](/img/structure/B1446532.png)

![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxylic acid](/img/structure/B1446537.png)

![1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1446538.png)